Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate
Overview
Description
Compounds similar to “Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate” are often complex organic molecules used in research . They typically contain a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, and a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of such compounds would be characterized by the presence of the methoxyphenyl and thiadiazole groups, as well as the ethyl acetate moiety . The exact structure would depend on the specific locations of these groups within the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. For example, the presence of the methoxy group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
Chemical Synthesis and Drug Design
A series of analogs, including compounds related to "Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)acetate," have been synthesized and evaluated as potential glutaminase inhibitors, showing promise in attenuating the growth of tumor cells both in vitro and in vivo. These studies highlight the compound's role in the design and synthesis of new pharmacologically active molecules, particularly for cancer treatment. The structural modifications aim to improve drug-like properties such as potency and solubility (Shukla et al., 2012).
Biological Evaluation and Cytotoxicity
Further research into derivatives of this compound reveals their potential as cytotoxic agents against various cancer cell lines. One study identified specific derivatives showing significant inhibitory effects on tumor cell growth, indicating the compound's relevance in developing new anticancer treatments. These findings underscore the importance of structural modifications to enhance biological activity and therapeutic potential (Almasirad et al., 2016).
Antimicrobial and Antioxidant Activities
Derivatives of "this compound" have also been evaluated for their antimicrobial and antioxidant activities. The synthesis and characterization of novel thiadiazoline and selenadiazoline derivatives have shown promising results against various bacterial strains and in antioxidant assays. These studies suggest the compound's utility in developing new antimicrobial agents and antioxidants, contributing to the fields of infectious disease and oxidative stress management (Al-Khazragie et al., 2022).
Mechanism of Action
Mode of Action
It is known that thiadiazole derivatives, such as this compound, often interact with their targets via the formation of covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Compounds containing a thiadiazole ring have been found to be involved in a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The downstream effects of these activities can vary widely depending on the specific targets and pathways involved.
Result of Action
Based on the known activities of similar thiadiazole derivatives, it can be hypothesized that this compound may have a range of potential effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
Properties
IUPAC Name |
ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-3-22-13(20)8-16-12(19)9-23-15-17-14(18-24-15)10-4-6-11(21-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYQVWHSEUHENM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC(=NS1)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331616 | |
Record name | ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816557 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
864922-61-2 | |
Record name | ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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